5-(4-Acetamido-3-methoxybenzyl)thiazolidine-2,4-dione
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Overview
Description
5-(4-Acetamido-3-methoxybenzyl)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 5-(4-Acetamido-3-methoxybenzyl)thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with 4-acetamido-3-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
5-(4-Acetamido-3-methoxybenzyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(4-Acetamido-3-methoxybenzyl)thiazolidine-2,4-dione involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis and disrupting their metabolic processes.
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways.
Anti-inflammatory Activity: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and protects cells from oxidative stress-induced damage.
Comparison with Similar Compounds
5-(4-Acetamido-3-methoxybenzyl)thiazolidine-2,4-dione can be compared with other thiazolidine derivatives, such as:
5-(4-Methoxybenzylidene)thiazolidine-2,4-dione: This compound also exhibits antimicrobial and anticancer activities but lacks the acetamido group, which may affect its potency and selectivity.
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione: This derivative has similar biological activities but differs in its substitution pattern, which can influence its pharmacokinetic properties.
5-(2-Bromo-5-methoxybenzylidene)thiazolidine-2,4-dione: This compound shows higher genotoxicity and cytotoxicity compared to this compound, making it less suitable for therapeutic applications.
Properties
CAS No. |
86733-82-6 |
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Molecular Formula |
C13H14N2O4S |
Molecular Weight |
294.33 g/mol |
IUPAC Name |
N-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C13H14N2O4S/c1-7(16)14-9-4-3-8(5-10(9)19-2)6-11-12(17)15-13(18)20-11/h3-5,11H,6H2,1-2H3,(H,14,16)(H,15,17,18) |
InChI Key |
RVBOWRUPSKOCJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)CC2C(=O)NC(=O)S2)OC |
Origin of Product |
United States |
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